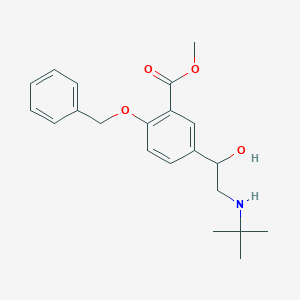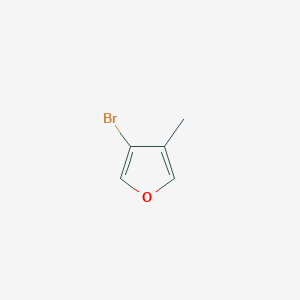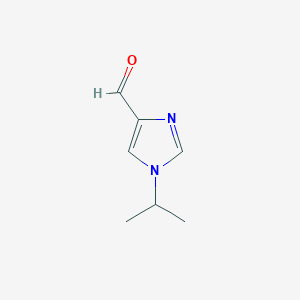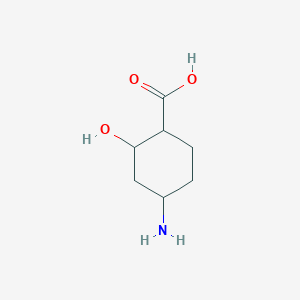
Benzyl albuterol methyl ester
描述
Benzyl albuterol methyl ester, also known as methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate, is a chemical compound with the molecular formula C21H27NO4 and a molecular weight of 357.45 g/mol . This compound is a derivative of albuterol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions. This compound is primarily used as an impurity standard in pharmaceutical research and development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl albuterol methyl ester involves several steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting product undergoes further reactions, including bromination and treatment with N-(tert-butyl)benzylamine, to yield the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Benzyl albuterol methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis (Saponification): Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Major Products Formed:
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Benzyl albuterol methyl ester is used in various scientific research applications, including:
Pharmaceutical Research: As an impurity standard for the analytical method development and validation of albuterol formulations.
Analytical Chemistry: Used in chromatography and other analytical techniques to ensure the quality and purity of pharmaceutical products.
Medicinal Chemistry: Studied for its potential biological activities and interactions with biological targets.
作用机制
The mechanism of action of benzyl albuterol methyl ester is similar to that of albuterol, which acts as a beta-2 adrenergic receptor agonist. It relaxes bronchial smooth muscle by stimulating beta-2 receptors, leading to bronchodilation . The molecular targets include beta-2 adrenergic receptors, which are primarily located in the lungs . The activation of these receptors triggers a cascade of intracellular events, resulting in the relaxation of smooth muscle and improved airflow .
相似化合物的比较
Albuterol: A widely used bronchodilator with a similar mechanism of action.
Salbutamol: Another name for albuterol, commonly used in Europe and other regions.
Levalbuterol: The R-isomer of albuterol, which has higher specificity for beta-2 receptors and is associated with fewer side effects.
Uniqueness: Benzyl albuterol methyl ester is unique due to its specific structural modifications, which make it valuable as an impurity standard in pharmaceutical research. Its distinct chemical properties and reactivity also make it a useful compound for studying various chemical reactions and mechanisms .
属性
IUPAC Name |
methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-21(2,3)22-13-18(23)16-10-11-19(17(12-16)20(24)25-4)26-14-15-8-6-5-7-9-15/h5-12,18,22-23H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHEBAZHSBZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133952 | |
| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174607-70-6 | |
| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174607-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)




![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)

![4-methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B65956.png)



